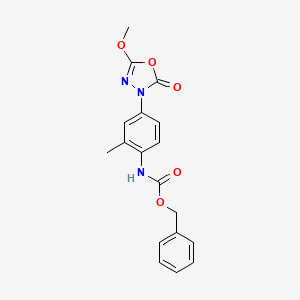
CAY10499
Overview
Description
CAY10499 is a non-selective lipase inhibitor known for its potent inhibition of monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes play crucial roles in lipid metabolism, making this compound a valuable compound in biochemical research .
Scientific Research Applications
CAY10499 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of lipases and to explore lipid metabolism pathways.
Biology: this compound is employed in research on lipid signaling and the role of lipases in cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications in conditions related to lipid metabolism, such as obesity and metabolic disorders.
Industry: this compound is used in the development of biochemical assays and as a reference compound in the production of lipase inhibitors
Mechanism of Action
Target of Action
The primary targets of Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate, also known as CAY10499, are fatty acid amide hydrolase (FAAH), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL) . These enzymes play crucial roles in lipid metabolism and signaling.
Mode of Action
This compound acts as a potent inhibitor against FAAH, HSL, and MGL . It binds to these enzymes, reducing their activity. The inhibition of these enzymes can affect the levels of various lipids in the body, influencing numerous physiological processes. The compound is reported to be irreversible by Muccioli et al. and reversible by Minkkila et al., indicating that it may bind to its targets in different ways under different conditions .
Pharmacokinetics
It is soluble in dmso at 2 mg/ml , suggesting that it may be well-absorbed in the body. The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C , indicating that it may be sensitive to light, moisture, and temperature.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be affected by light, moisture, and temperature . Additionally, the compound’s efficacy may depend on the specific physiological context, including the presence of other molecules that can interact with FAAH, HSL, and MGL.
Safety and Hazards
Future Directions
Benzyl carbamates and related compounds continue to be a topic of research in various fields, including medicinal chemistry and materials science . Future directions may include the development of new synthetic methods, the exploration of new applications, and the study of their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10499, formally known as [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is synthesized through a multi-step processThe reaction conditions typically include the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at moderate levels to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: CAY10499 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the carbamate group.
Substitution: Substitution reactions can occur at the phenyl ring or the oxadiazole ring, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products:
Comparison with Similar Compounds
URB602: A less potent carbamate derivative that inhibits monoglyceride lipase.
Disulfiram: A thiuram derivative that inhibits monoglyceride lipase.
MAFP: An active-site-directed covalent inhibitor of monoglyceride lipase.
Uniqueness of CAY10499: this compound is unique due to its non-selective inhibition of multiple lipases, including monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. This broad-spectrum inhibition makes it a valuable tool in studying lipid metabolism and signaling pathways .
Properties
IUPAC Name |
benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENHWTVRQKWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


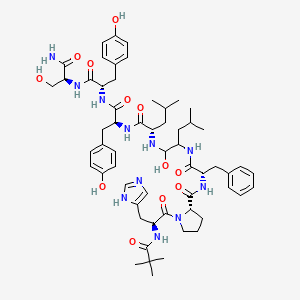


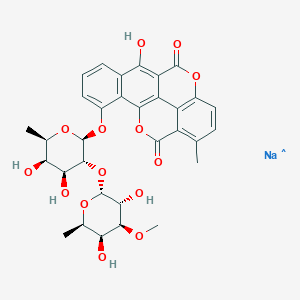
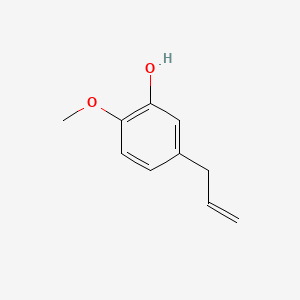
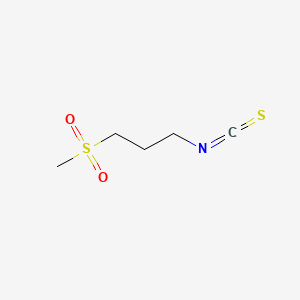

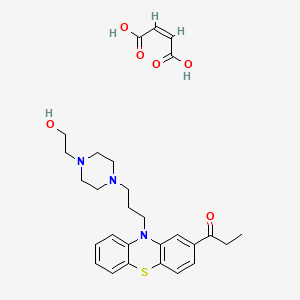
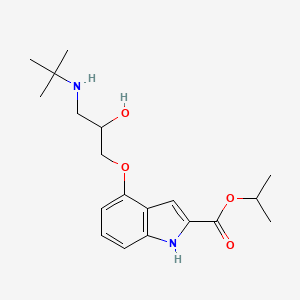
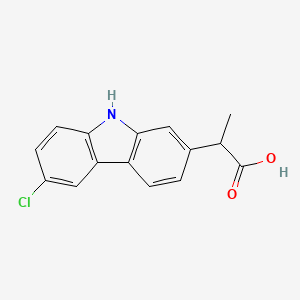
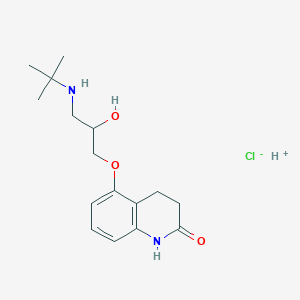
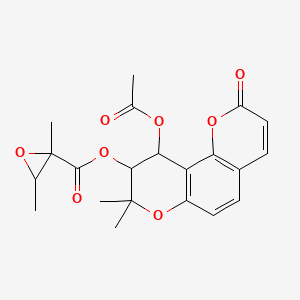

![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)
